Efinaconazol

Übersicht

Beschreibung

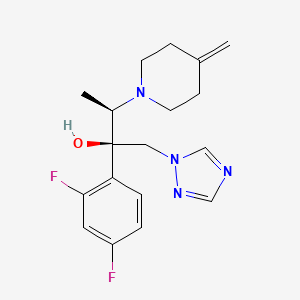

Efinaconazol ist ein Triazol-Antimykotikum, das in erster Linie zur Behandlung von Onychomykose, einer Pilzinfektion des Nagels, eingesetzt wird. Es wird unter dem Markennamen Jublia vermarktet und ist als 10%ige topische Lösung erhältlich. This compound wirkt als 14α-Demethylase-Inhibitor und stört die Biosynthese von Ergosterol, einem essentiellen Bestandteil der Zellmembranen von Pilzen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch die Ringöffnungsadditionsreaktion von Epoxytriazol mit 4-Methylenpiperidin oder seinem Säureadditionssalz synthetisiert werden. Diese Reaktion wird unter milden Bedingungen ohne Verwendung eines großen Überschusses an 4-Methylenpiperidin in Gegenwart eines Alkali- oder Erdalkalimetallhalogenids durchgeführt . Eine andere Methode beinhaltet die Verwendung einer ionischen Flüssigkeit als Medium, wodurch die Bildung verwandter Substanzen verhindert, die Reaktionszeit verkürzt und die einfache Herstellung von this compound in hoher Reinheit und Ausbeute ermöglicht wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Reaktion von 4-Methylenpiperidinhydrochlorid oder einem Säureadditionssalz davon mit (2R,3S)-2-(2,4-Difluorphenyl)-3-methyl-2-[(1H-1,2,4-Triazol-1-yl)methyl]ethylenoxid in Gegenwart von Metallalkoxid, Metallhalogenid oder Metalloxid .

Wirkmechanismus

Efinaconazole is an antifungal agent primarily used to treat onychomycosis, a fungal infection of the nail . This article will delve into the mechanism of action of Efinaconazole, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Efinaconazole’s primary target is the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital constituent of fungal cell membranes .

Mode of Action

Efinaconazole acts as an azole antifungal . It inhibits the activity of fungal lanosterol 14α-demethylase . This interaction leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols .

Biochemical Pathways

Efinaconazole affects the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14α-demethylase, it blocks the conversion of lanosterol to ergosterol . This blockage leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . The disruption of this pathway leads to changes in the fungal cell membrane, affecting its integrity and function .

Pharmacokinetics

The pharmacokinetics of Efinaconazole reveal that it has a half-life of 29.9 hours in healthy patients . The concentration-time profiles for Efinaconazole and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to Efinaconazole is low , indicating that it is primarily acting at the site of application.

Result of Action

The inhibition of ergosterol biosynthesis by Efinaconazole leads to morphological and ultrastructural changes in the fungal cells . These changes become more prominent with increasing drug concentrations . The decrease in ergosterol and the accumulation of 14α-methyl sterols disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death .

Wissenschaftliche Forschungsanwendungen

Efinaconazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Modellverbindung bei der Entwicklung und Validierung analytischer Methoden verwendet, wie z. B. der Hochleistungs-Dünnschichtchromatographie (HPTLC) und der Hochleistungsflüssigkeitschromatographie (HPLC)

Medizin: this compound wird in erster Linie zur Behandlung von Onychomykose eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine antimykotische Wirkung durch Hemmung der Pilz-Lanosterol-14α-Demethylase, eines Enzyms, das an der Biosynthese von Ergosterol beteiligt ist. Ergosterol ist ein entscheidender Bestandteil der Zellmembranen von Pilzen, und seine Depletion führt zu einer Beeinträchtigung der Integrität und Funktion der Zellmembran. Diese Hemmung führt zur Anhäufung von 4,4-Dimethylsterolen und 4α-Methylsterolen, was sekundäre degenerative Veränderungen in den Pilzzellen verursacht .

Biochemische Analyse

Biochemical Properties

Efinaconazole is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes . By inhibiting the production of ergosterol, Efinaconazole disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Cellular Effects

Efinaconazole’s primary cellular effect is the disruption of the fungal cell membrane . This disruption is due to the inhibition of ergosterol production, a key component of the fungal cell membrane . The inhibition of ergosterol production leads to changes in the cell membrane’s structure and function, ultimately resulting in fungal cell death .

Molecular Mechanism

Efinaconazole acts by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Efinaconazole prevents the production of ergosterol, leading to a disruption in the fungal cell membrane and ultimately, cell death .

Temporal Effects in Laboratory Settings

It is known that Efinaconazole has a plasma half-life of 29.9 hours in healthy patients . This suggests that Efinaconazole may have prolonged effects in the body after administration.

Dosage Effects in Animal Models

In animal models, the effects of Efinaconazole have been studied primarily in the context of onychomycosis . These studies have shown that Efinaconazole can effectively prevent fungal infection in treated groups

Metabolic Pathways

Efinaconazole undergoes oxidative metabolism via multiple CYP isoenzymes, principally CYP2C19 and 3A4 . The major metabolite (H3) is inactive .

Transport and Distribution

It is known that Efinaconazole is applied topically and is intended for external use only .

Subcellular Localization

Given its mechanism of action, it is likely that Efinaconazole interacts with the fungal cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Efinaconazole can be synthesized through the ring-opening addition reaction of epoxytriazole with 4-methylenepiperidine or its acid addition salt. This reaction is carried out under mild conditions without using a large excess of 4-methylenepiperidine in the presence of an alkali or an alkaline earth metal halide . Another method involves the use of an ionic liquid as a medium, which prevents the formation of related substances, shortens the reaction time, and enables easy preparation of efinaconazole in high purity and yield .

Industrial Production Methods: The industrial production of efinaconazole involves the reaction of 4-methylenepiperidine hydrochloride or an acid addition salt thereof with (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-group)methyl] ethylene oxide in the presence of metal alkoxide, metal halide, or metal oxide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Efinaconazol durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Additionsreaktionen. Die primäre Reaktion beinhaltet die Ringöffnungsaddition von Epoxytriazol mit 4-Methylenpiperidin .

Häufige Reagenzien und Bedingungen:

Reagenzien: Epoxytriazol, 4-Methylenpiperidin, Alkali- oder Erdalkalimetallhalogenid, ionische Flüssigkeit.

Bedingungen: Milde Reaktionsbedingungen, Gegenwart einer Base und Verwendung einer ionischen Flüssigkeit zur Steigerung der Ausbeute und Reinheit

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das in hoher Reinheit und Ausbeute erhalten wird .

Vergleich Mit ähnlichen Verbindungen

Efinaconazol wird mit anderen Antimykotika wie Amorolfin, Ciclopirox und Tavaborol verglichen:

Eigenschaften

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-RDTXWAMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167787 | |

| Record name | Efinaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Efinaconazole is an azole antifungal. Efinaconazole inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes., Efinaconazole is a triazole antifungal agent. Efinaconazole inhibits fungal lanosterol 14alpha-demethylase involved in ergosterol biosynthesis. The accumulation of 14alpha-methyl sterols and subsequent loss of ergosterol in the fungi cell wall may be responsible for the fungistatic and fungicidal activity of efinaconazole. Efinaconazole is shown in vitro to be substantially adsorbed to keratin but keratin binding is weak. Efinaconazole's low keratin affinity is expected to result in increased availability of free drug to the nail infection site. | |

| Record name | Efinaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efinaconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

164650-44-6 | |

| Record name | Efinaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efinaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efinaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efinaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFINACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Efinaconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.